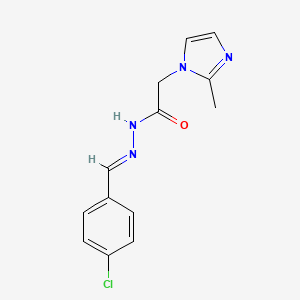
2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
描述
“2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide” is a chemical compound that is part of the benzothiazole family . Benzothiazole derivatives have been found to exhibit a wide range of pharmacological properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” is based on the benzothiazole scaffold. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .科学研究应用
FMB has shown great potential as a research tool in various fields such as medicinal chemistry, biochemistry, and pharmacology. FMB has been used as a fluorescent probe for the detection of metal ions such as zinc and copper in biological systems. It has also been used as a ligand for the design of metal-based drugs for the treatment of cancer and other diseases.
作用机制
The mechanism of action of FMB is not fully understood, but it is believed to involve the binding of FMB to metal ions such as zinc and copper. This binding results in a change in the fluorescence properties of FMB, which can be used to detect the presence of these metal ions in biological systems.
Biochemical and Physiological Effects
FMB has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, its effects on biological systems are not fully understood, and further research is needed to determine its potential physiological effects.
实验室实验的优点和局限性
One of the main advantages of FMB is its high sensitivity and selectivity for metal ions, which makes it an ideal tool for the detection of these ions in biological systems. FMB is also relatively easy to synthesize, and it can be produced in large quantities with high purity. However, one limitation of FMB is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving FMB.
未来方向
There are many potential future directions for research involving FMB. One area of research could focus on the development of new metal-based drugs for the treatment of cancer and other diseases. Another area of research could involve the use of FMB as a fluorescent probe for the detection of other metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of FMB and its potential physiological effects.
合成方法
The synthesis of FMB involves the reaction of 2-methyl-1,3-benzothiazole-5-sulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction yields FMB as a white crystalline solid with a high yield. This synthesis method has been optimized to produce FMB in large quantities with high purity.
属性
IUPAC Name |
2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S2/c1-9-16-12-8-10(6-7-13(12)20-9)17-21(18,19)14-5-3-2-4-11(14)15/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMGWYRDYLVHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327441 | |
| Record name | 2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24798297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
670272-60-3 | |
| Record name | 2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2792478.png)
![N-(2-Oxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2792479.png)
![ethyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2792481.png)
![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2792483.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide](/img/structure/B2792484.png)
![1-(2,5-Dimethoxyphenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2792485.png)




![N-(3-chloro-2-methylphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2792496.png)
